2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene
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Overview
Description
The compound “2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene” is a complex organic molecule that contains several interesting structural features . It includes a bicyclo[1.1.1]pentane (BCP) unit, which is a highly strained and reactive structure consisting of a three-membered ring of carbon atoms . This BCP unit is substituted with a bromine atom and a sulfonyl group attached to a thiophene ring.
Molecular Structure Analysis
The BCP unit in this compound is a highly strained structure, which can participate in a range of strain-releasing reactions . The sulfonyl group attached to the thiophene ring could potentially influence the reactivity and properties of the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, BCPs are known to undergo a variety of chemical reactions due to their strained structure . These can include additions, ring-opening reactions, and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. The presence of the BCP unit could impart unique properties due to its strained structure . The bromine atom, sulfonyl group, and thiophene ring could also influence properties such as polarity, reactivity, and stability.Scientific Research Applications
Bioisostere in Drug Design
Bicyclo[1.1.1]pentanes (BCPs) like the compound are known to be important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups. They can impart significant physicochemical benefits on drug candidates, such as improved metabolic stability and reduced toxicity .
Physicochemical Property Modification
The unique structure of BCPs allows for the modification of physicochemical properties in drug molecules. This can lead to enhanced solubility, permeability, and overall pharmacokinetic profiles .
Synthesis of Biologically Relevant Targets
The compound’s functional group tolerance and broad substrate scope enable its application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .
Materials Science Applications
BCPs have been extensively investigated for their use in materials science as molecular rods, rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .
Strain Release Chemistry
Bicyclo[1.1.0]butanes (BCBs), which are structurally related to BCPs, are valued as intermediates in strain release chemistry for the synthesis of substituted four-membered rings and BCPs, with applications including bioconjugation processes .
Mechanism of Action
Target of Action
The exact target of “2-[(3-Bromo-1-bicyclo[11Compounds with bicyclo[111]pentane (BCP) structures have been used as bio-isosteres in medicinal chemistry . Bio-isosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Bcp structures are known to interact with biological targets in a manner similar to the compounds they are designed to mimic .
Biochemical Pathways
Bcp-containing compounds have been used to modulate various biochemical pathways, depending on the specific functional groups attached to the bcp core .
Pharmacokinetics
Bcp structures have been used in drug design to improve the physicochemical properties of drug candidates, potentially enhancing absorption and distribution while reducing undesired metabolism .
Result of Action
Bcp-containing compounds can have diverse effects depending on their specific structure and the biological targets they interact with .
Future Directions
properties
IUPAC Name |
2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S2/c10-8-4-9(5-8,6-8)14(11,12)7-2-1-3-13-7/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJYSRCQNFAJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene |
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